Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a chlorine atom at the 5-position, a methyl group at the 3-position, and a carboxylate ester at the 2-position of the indole ring. Its molecular formula is C11H10ClNO2, and it has a molecular weight of 223.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method for synthesizing indole derivatives involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions. For Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate, the starting materials would include 5-chloro-3-methylphenylhydrazine and an appropriate ester .
-
Palladium-Catalyzed Cross-Coupling: : Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method can be used to introduce the chlorine atom at the 5-position of the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The chlorine atom at the 5-position can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols .
-
Oxidation and Reduction: : The indole ring can be oxidized or reduced under specific conditions. For example, oxidation with reagents like potassium permanganate can yield various oxidized products .
-
Ester Hydrolysis: : The ester group at the 2-position can be hydrolyzed to yield the corresponding carboxylic acid .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-amino-3-methyl-1H-indole-2-carboxylate.
Oxidation: Various oxidized indole derivatives.
Hydrolysis: 5-chloro-3-methyl-1H-indole-2-carboxylic acid.
Scientific Research Applications
Chemistry
Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial effects . This compound is investigated for its potential as a lead compound in drug discovery .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-1H-indole-2-carboxylate: Lacks the methyl group at the 3-position.
Methyl 3-methyl-1H-indole-2-carboxylate: Lacks the chlorine atom at the 5-position.
Methyl 5-bromo-3-methyl-1H-indole-2-carboxylate: Contains a bromine atom instead of chlorine at the 5-position.
Uniqueness
Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate is unique due to the specific combination of substituents on the indole ring. The presence of both chlorine and methyl groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10ClNO2 |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
methyl 5-chloro-3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,1-2H3 |
InChI Key |
UHARHYCIIWWERE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.